molecular formula C10H12INO B13299966 4-Cyclobutoxy-3-iodoaniline

4-Cyclobutoxy-3-iodoaniline

Cat. No.: B13299966
M. Wt: 289.11 g/mol
InChI Key: YYIKNMITOKPGCK-UHFFFAOYSA-N
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Description

4-Cyclobutoxy-3-iodoaniline is an organic compound with the molecular formula C10H12INO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a cyclobutoxy group and an iodine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutoxy-3-iodoaniline typically involves the iodination of aniline derivatives. One common method is the direct iodination of aniline using iodine and sodium bicarbonate in an aqueous medium . The reaction is carried out at low temperatures to prevent the formation of by-products. Another approach involves the use of palladium-catalyzed amination reactions, where aniline derivatives are reacted with cyclobutyl halides under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutoxy-3-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclobutoxy-3-iodoaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Cyclobutoxy-3-iodoaniline involves its interaction with specific molecular targets. The iodine atom and cyclobutoxy group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and the nature of the interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Cyclobutoxy-3-bromoaniline: Similar structure but with a bromine atom instead of iodine.

    4-Cyclobutoxy-3-chloroaniline: Contains a chlorine atom instead of iodine.

    4-Cyclobutoxy-3-fluoroaniline: Contains a fluorine atom instead of iodine

Uniqueness

4-Cyclobutoxy-3-iodoaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

Properties

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

4-cyclobutyloxy-3-iodoaniline

InChI

InChI=1S/C10H12INO/c11-9-6-7(12)4-5-10(9)13-8-2-1-3-8/h4-6,8H,1-3,12H2

InChI Key

YYIKNMITOKPGCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=C(C=C2)N)I

Origin of Product

United States

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